

An In-depth Technical Guide to the Chemical Structure of Elephantin

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Compound of Interest

Compound Name: *Elephantin*

Cat. No.: *B1204348*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantin, a naturally occurring germacrane sesquiterpenoid dilactone, has garnered significant interest within the scientific community for its potential therapeutic properties. Isolated from plants of the *Elephantopus* genus, particularly *Elephantopus elatus*, this complex molecule exhibits a unique and intricate chemical architecture. This guide provides a comprehensive overview of the chemical structure of **Elephantin**, including its definitive stereochemistry, supported by a compilation of spectroscopic data and a detailed account of its isolation and structural elucidation. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

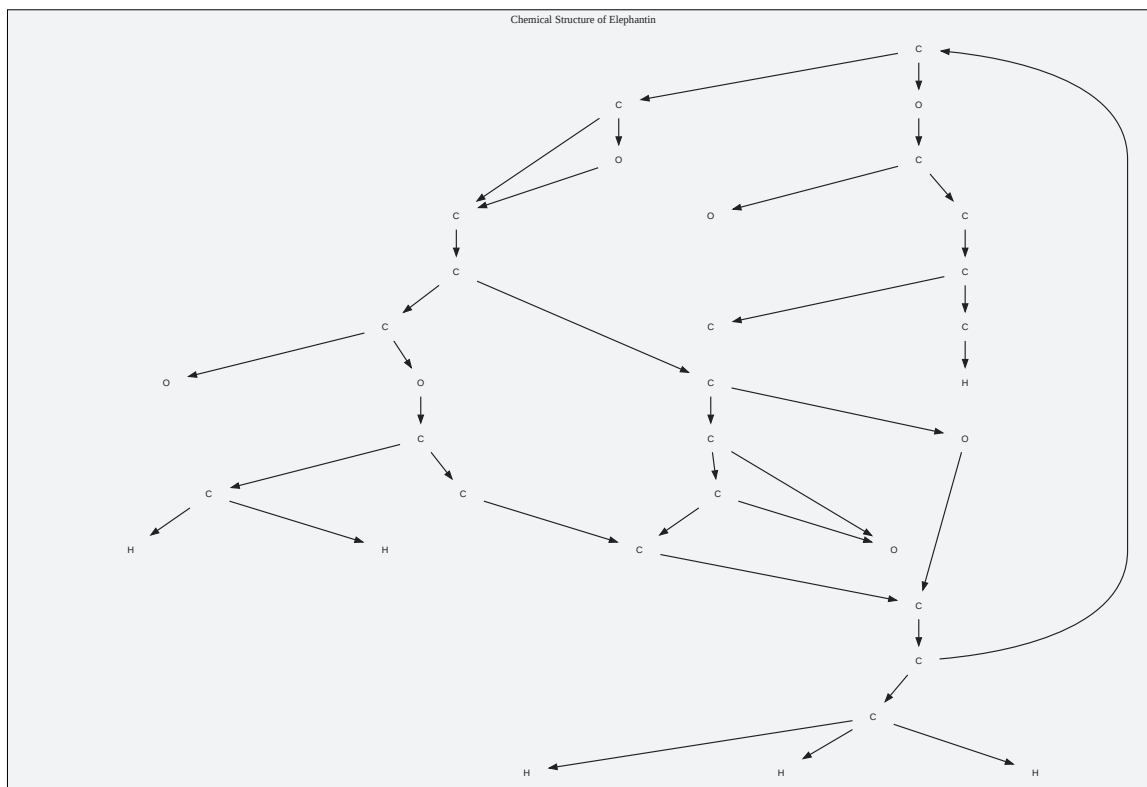
Chemical Structure and Properties

Elephantin is characterized by a complex tetracyclic core structure, which includes a ten-membered carbocyclic ring, two fused γ -lactone rings, and an epoxide functionality. The molecule also features an α,β -unsaturated ester side chain.

Table 1: Chemical Identifiers and Properties of **Elephantin**

| Identifier | Value | Source |
|-------------------|--|--------|
| IUPAC Name | [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methyldiene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0 ^{3,5} .0 ^{6,1} °]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate | [1] |
| Molecular Formula | C ₂₀ H ₂₂ O ₇ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| SMILES String | CC(=CC(=O)O[C@H]1CC2=C- -INVALID-LINK--OC2=O)C | [2] |
| CAS Number | 21899-50-3 | [1] |
| Appearance | Colorless prisms | |

The chemical structure of **Elephantin**, with its multiple stereocenters and functional groups, presents a significant challenge for total synthesis and a fascinating subject for structure-activity relationship studies.



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Caption: A 2D representation of the chemical structure of **Elephantin**.

Spectroscopic Data for Structural Elucidation

The structure of **Elephantin** was primarily elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.

Table 2: ^1H NMR Spectral Data of **Elephantin** (in CDCl_3)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------|----------------------------------|--------------|---------------------------|
| H-1 | 5.12 | dd | 10.0, 8.0 |
| H-2 | 2.95 | m | 9.0 |
| H-3 | 3.20 | m | |
| H-5 | 4.65 | t | |
| H-6 | 6.25 | d | 3.0 |
| H-7 | 3.85 | m | 7.0 |
| H-8 | 4.90 | m | |
| H-13a | 5.60 | s | |
| H-13b | 6.15 | s | 1.5 |
| H-14 | 1.45 | s | |
| H-15 | 1.20 | d | |
| H-2' | 5.70 | q | 1.5 |
| H-3' | 1.95 | d | 1.5 |
| H-4' | 2.20 | s | 1.5 |
| H-5' | 1.90 | s | |

Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.

Table 3: ^{13}C NMR Spectral Data of **Elephantin** (in CDCl_3)

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-1 | 78.5 |
| C-2 | 48.2 |
| C-3 | 41.0 |
| C-4 | 138.9 |
| C-5 | 82.1 |
| C-6 | 124.5 |
| C-7 | 59.8 |
| C-8 | 75.6 |
| C-9 | 136.2 |
| C-10 | 45.3 |
| C-11 | 169.8 |
| C-12 | 170.2 |
| C-13 | 121.5 |
| C-14 | 17.2 |
| C-15 | 12.5 |
| C-1' | 166.5 |
| C-2' | 127.8 |
| C-3' | 158.3 |
| C-4' | 20.5 |
| C-5' | 27.6 |

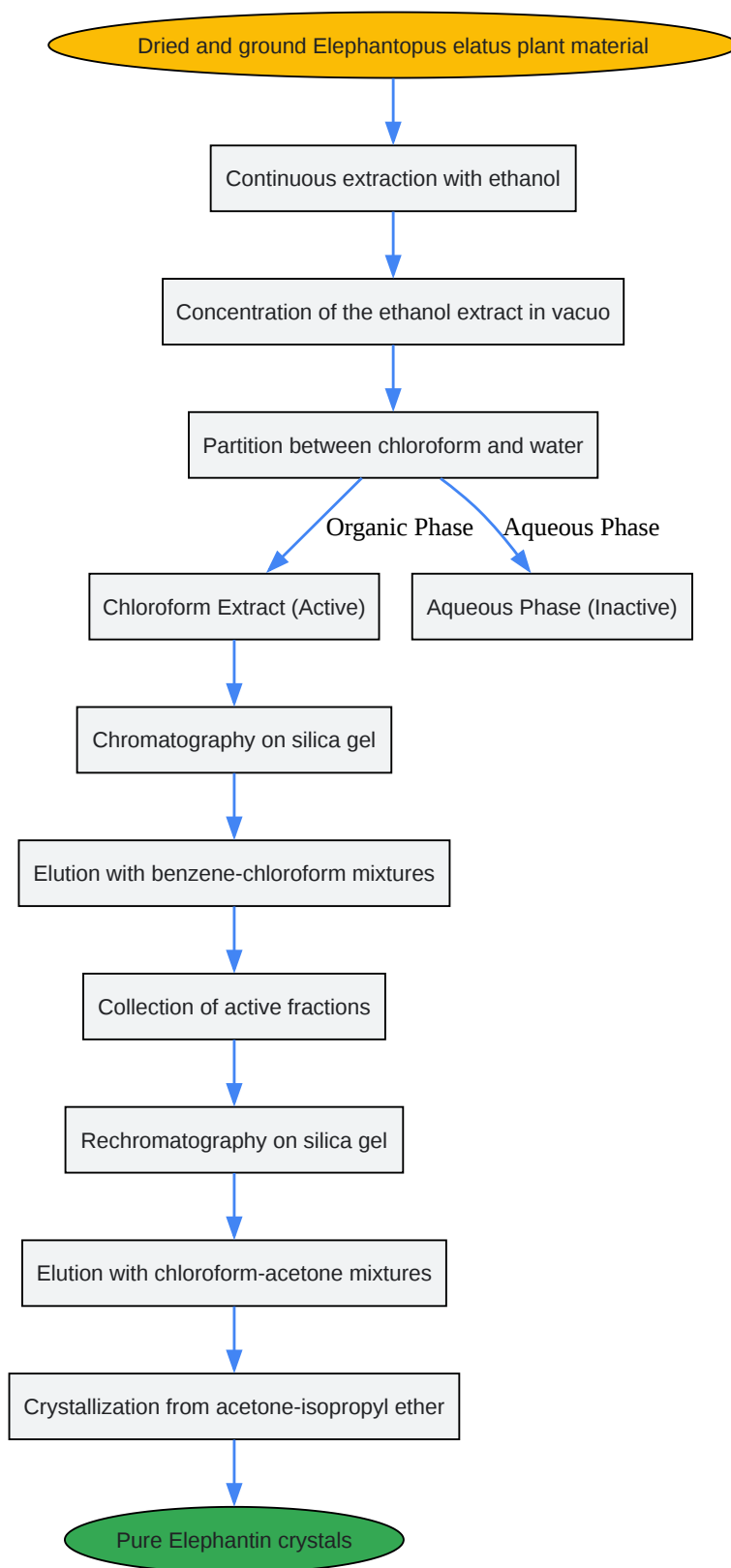
Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula of **Elephantin** as $C_{20}H_{22}O_7$.^[3] The fragmentation pattern in the mass spectrum is consistent with the proposed structure, showing characteristic losses of the ester side chain and fragments arising from the cleavage of the lactone rings.

Experimental Protocols

Isolation of Elephantin from *Elephantopus elatus*

The following is a generalized protocol based on the original isolation procedure described by Kupchan et al.



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Caption: A workflow diagram for the isolation of **Elephantin**.

Detailed Methodology:

- **Extraction:** The dried and ground aerial parts of *Elephantopus elatus* are exhaustively extracted with ethanol at room temperature.
- **Concentration:** The resulting ethanol extract is concentrated under reduced pressure to yield a viscous residue.
- **Solvent Partitioning:** The residue is partitioned between chloroform and water. The chloroform layer, containing the active constituents, is separated.
- **Column Chromatography (Step 1):** The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of benzene and chloroform. Fractions are collected and monitored for biological activity and by thin-layer chromatography (TLC).
- **Column Chromatography (Step 2):** The active fractions are combined and re-chromatographed on a silica gel column, eluting with a gradient of chloroform and acetone.
- **Crystallization:** The fractions containing pure **Elephantin** are combined, concentrated, and the compound is crystallized from a mixture of acetone and isopropyl ether to afford colorless prisms.

Structure Elucidation Experiments

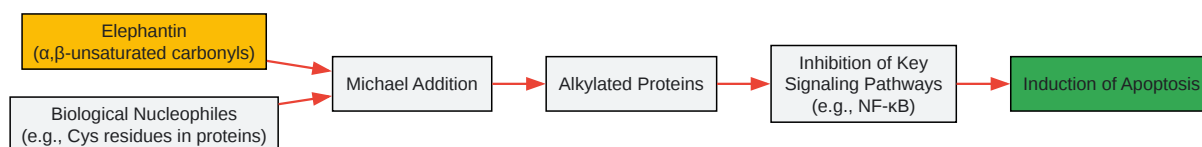
The definitive structure of **Elephantin** was established through a series of chemical and spectroscopic experiments:

- **Elemental Analysis and Mass Spectrometry:** These techniques were used to determine the molecular formula.
- **Infrared (IR) and Ultraviolet (UV) Spectroscopy:** These methods provided evidence for the presence of key functional groups, including hydroxyl, γ -lactone, and α,β -unsaturated carbonyl moieties.
- **^1H NMR Spectroscopy:** This was instrumental in determining the number and connectivity of protons in the molecule, including the stereochemical relationships between them.

- Chemical Degradation: Alkaline hydrolysis of **Elephantin** yielded elephantol and 3-methyl-2-butenic acid, confirming the nature of the ester side chain.
- X-ray Crystallography: The final and unambiguous confirmation of the structure and stereochemistry of **Elephantin** was achieved through single-crystal X-ray diffraction analysis of a suitable derivative.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by **Elephantin** are a subject of ongoing research, its cytotoxic and anti-tumor activities are believed to be mediated through multiple mechanisms, including the alkylation of biological macromolecules.



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Caption: A hypothesized mechanism of action for **Elephantin**.

The α,β -unsaturated carbonyl functionalities present in the two lactone rings and the ester side chain of **Elephantin** are thought to act as Michael acceptors. They can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, leading to the covalent modification and inactivation of key enzymes and transcription factors involved in cell proliferation and survival.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Elephantin**, a complex sesquiterpenoid dilactone of significant scientific interest. The combination of spectroscopic data and detailed experimental protocols for its isolation and characterization serves as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The intricate structure of **Elephantin** continues to inspire efforts in total

synthesis and the development of novel analogs with enhanced therapeutic potential. Further investigation into its molecular mechanisms of action will undoubtedly unveil new opportunities for its application in medicine.

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References

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